molecular formula C19H25NO3S B2946447 N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide CAS No. 667892-73-1

N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B2946447
CAS No.: 667892-73-1
M. Wt: 347.47
InChI Key: XKQPOCQFHUNOGR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and two alkyl groups (cyclohexyl and ethyl) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-3-20(15-9-5-4-6-10-15)24(21,22)19-14-13-18(23-2)16-11-7-8-12-17(16)19/h7-8,11-15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPOCQFHUNOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:

  • Ethylation : Using ethyl iodide and NaH in DMF at room temperature (yield: 47–52%) .

  • Cyclization : With thiourea derivatives, forming 1,3,4-thiadiazole rings under reflux (e.g., compound 10b in , yield: 47.4%).

Example Reaction Pathway :

Sulfonamide+R XNaH DMFN alkylated product\text{Sulfonamide}+\text{R X}\xrightarrow{\text{NaH DMF}}\text{N alkylated product}

Conditions: Room temperature, 3–6 hours .

Hydrogen Bonding and Crystal Packing

Intermolecular C–H···O interactions dominate the solid-state structure, forming 2D networks:

InteractionDistance (Å)Source
C13–H13⋯O12.42
C10–H10B⋯O22.38

These interactions enhance thermal stability and influence solubility .

Methoxy Group Reactivity

The 4-methoxy group on the naphthalene ring participates in:

  • Demethylation : Under strong acids (e.g., HBr/AcOH), yielding hydroxyl derivatives .

  • Electrophilic Substitution : Directed by the electron-donating methoxy group (e.g., nitration at the 5-position) .

Sulfonamide Hydrolysis

Acidic or basic hydrolysis cleaves the sulfonamide bond:

RSO2NR2H2O H+or OHRSO3H+R2NH\text{RSO}_2\text{NR}'_2\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{RSO}_3\text{H}+\text{R}'_2\text{NH}

Conditions: Reflux in 6M HCl or NaOH (reaction time: 8–12 hours) .

Stability and Degradation

  • Photostability : Resistant to UV-Vis light due to the naphthalene chromophore .

  • Thermal Decomposition : Onset at 210°C (TGA data).

Comparative Reactivity Insights

Reaction TypeN-Cyclohexyl-N-ethyl DerivativeN-Cyclohexyl Analog
Alkylation RateSlower (steric hindrance)Faster
Hydrolysis Yield68% (acidic)72% (acidic)
Cyclization Efficiency47%52%

Data adapted from .

Scientific Research Applications

N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Potential use in the development of pharmaceuticals, particularly as an antimicrobial agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Compound Substituents on Sulfonamide Nitrogen Aromatic Substituents Key Structural Features
Target Compound Cyclohexyl, Ethyl 4-Methoxy-naphthalene Bulky aliphatic groups; methoxy enhances π-π interactions
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Methyl (from toluenesulfonamide) 4-Methoxy-phenyl, Naphthalene Chiral center; fused aromatic systems
N-(4-Aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide Amino-naphthalene 4-Methoxy-benzene Electron-rich amino group; planar structure
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Methyl, 2-(3,4-Dimethoxyphenyl)ethyl Naphthalene Multiple methoxy groups; flexible ethyl linker

Key Observations :

  • Electronic Effects : The 4-methoxy group on the naphthalene ring (common in all compounds) facilitates π-π stacking interactions, critical for binding to biological targets like enzymes or DNA .
  • Flexibility : Compounds with ethyl linkers (e.g., ) may exhibit greater conformational flexibility, whereas rigid aliphatic groups (e.g., cyclohexyl) could restrict rotational freedom, affecting binding specificity.

Comparison :

  • The target compound’s synthesis may require careful control of stoichiometry to avoid di- or tri-substitution at the sulfonamide nitrogen.
  • Bulky cyclohexyl groups could slow reaction kinetics compared to smaller substituents (e.g., methyl), necessitating longer reaction times or elevated temperatures.

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Solubility Low (due to cyclohexyl group) Moderate (polar toluenesulfonamide) Low (lipophilic dimethoxyphenyl)
Melting Point High (crystalline packing) Not reported Stabilized by C–H⋯O/π–π interactions
Stereochemical Purity Not reported 99% enantiomeric excess Racemic or undefined

Notes:

  • The cyclohexyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., amino or methoxy groups) .
  • Crystallinity and stability may benefit from intramolecular hydrogen bonds, as seen in ’s compound, which forms weak C–H⋯O interactions .

Biological Activity

N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily arises from its sulfonamide group, which can mimic natural substrates. This allows the compound to bind to the active sites of various enzymes, leading to inhibition of their activity. Such inhibition can disrupt critical biochemical pathways, making it a candidate for therapeutic applications, especially as an antimicrobial agent.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes due to its structural similarity to natural substrates.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Evaluations have indicated varying levels of cytotoxic effects on different cell lines, with implications for cancer treatment .

Antimicrobial Activity

A study evaluating the antibacterial properties of similar sulfonamide compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined using broth microdilution assays, revealing that compounds with similar structures could serve as effective antibacterial agents .

Cytotoxicity and Apoptosis

Research has shown that this compound exhibits cytotoxic effects on fibroblast L929 cells. The MTT assay indicated that the compound could induce apoptosis, which is critical for developing anticancer therapies. The Annexin V binding assay further confirmed apoptotic activity, highlighting its potential in cancer treatment protocols .

Case Studies

Several case studies have explored the biological activity of sulfonamide derivatives:

  • Study on Chromene Sulfonamide Hybrids : This study synthesized novel chromene-sulfonamide hybrids and evaluated their bioactivity. Results indicated strong antibacterial effects and significant cytotoxicity against cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
  • Enzyme Interaction Studies : Molecular docking studies have been employed to predict binding interactions between this compound and target enzymes. These studies confirmed the compound's potential as a competitive inhibitor, providing insights into its mechanism of action at a molecular level .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential.

Compound NameBiological ActivityUnique Features
N-cyclohexyl-N-ethylacetamideModerate antimicrobial propertiesSimple amide structure
N-cyclohexyl-N-(4-hydroxyphenyl)acetamideHigher cytotoxicityHydroxy group enhances interaction with targets
N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamideStrong enzyme inhibitionSpecific substitution pattern enhances activity

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